molecular formula C8H6ClNO B15234077 5-Chloro-2-methylfuro[3,2-b]pyridine

5-Chloro-2-methylfuro[3,2-b]pyridine

Cat. No.: B15234077
M. Wt: 167.59 g/mol
InChI Key: QRULCNPHMVDARD-UHFFFAOYSA-N
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Description

5-Chloro-2-methylfuro[3,2-b]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylfuro[3,2-b]pyridine typically involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine as a starting material. The compound is prepared through a series of reactions including nucleophilic substitution, palladium-carbon reduction, and cyclization reactions . The reaction conditions are generally mild, ensuring high product yield and purity, making it suitable for industrial production.

Industrial Production Methods

For industrial production, the synthesis method involves the use of 7-chloro-6-nitrofuro[3,2-b]pyridine, which undergoes nucleophilic substitution followed by palladium-carbon reduction and cyclization reactions. This method is advantageous due to its high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylfuro[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

5-Chloro-2-methylfuro[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylfuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit cytotoxic activity against cancer cells by disrupting key cellular signaling pathways. Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-methylfuro[3,2-b]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-2-methylfuro[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNO/c1-5-4-6-7(11-5)2-3-8(9)10-6/h2-4H,1H3

InChI Key

QRULCNPHMVDARD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=N2)Cl

Origin of Product

United States

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